2-[(4-Chloro-3-methylphenyl)methyl]piperidine
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Overview
Description
2-[(4-Chloro-3-methylphenyl)methyl]piperidine is a chemical compound with the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-methylphenyl)methyl]piperidine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-methylphenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
2-[(4-Chloro-3-methylphenyl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-methylphenyl)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: This compound is structurally similar and is used as a disinfectant and antiseptic.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another structurally related compound with antibacterial activity.
Uniqueness
2-[(4-Chloro-3-methylphenyl)methyl]piperidine is unique due to its specific piperidine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
2-[(4-chloro-3-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18ClN/c1-10-8-11(5-6-13(10)14)9-12-4-2-3-7-15-12/h5-6,8,12,15H,2-4,7,9H2,1H3 |
InChI Key |
QXYPDTHLHXYBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CCCCN2)Cl |
Origin of Product |
United States |
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